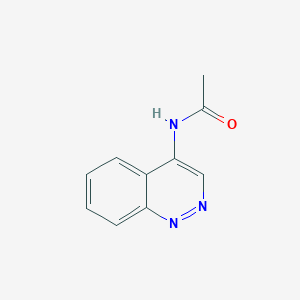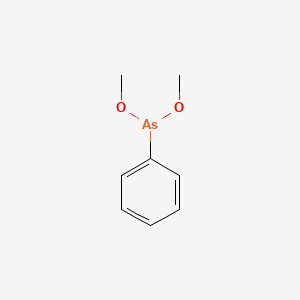![molecular formula C20H19N3 B13788784 2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile](/img/structure/B13788784.png)
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile is a synthetic organic compound known for its unique structure and properties. This compound is characterized by the presence of an indole moiety linked to a conjugated polyene chain, which is further connected to a propanedinitrile group. The compound’s structure imparts distinct optical and electronic properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile typically involves a multi-step process. One common method starts with the preparation of the indole derivative, which is then subjected to a series of condensation reactions to form the conjugated polyene chain. The final step involves the introduction of the propanedinitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique optical and electronic properties make it useful in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
類似化合物との比較
Similar Compounds
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile: shares similarities with other indole-based compounds and conjugated polyenes.
Indole derivatives: Compounds like tryptophan and serotonin have similar indole structures but differ in their functional groups and biological activities.
Conjugated polyenes: Compounds such as beta-carotene and lycopene have similar conjugated systems but differ in their overall structures and properties.
Uniqueness
The uniqueness of this compound lies in its combination of an indole moiety with a conjugated polyene chain and a propanedinitrile group. This unique structure imparts distinct optical and electronic properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C20H19N3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile |
InChI |
InChI=1S/C20H19N3/c1-20(2)17-11-8-9-12-18(17)23(3)19(20)13-7-5-4-6-10-16(14-21)15-22/h4-13H,1-3H3/b6-4+,7-5+,19-13+ |
InChIキー |
IKNBYJUOYHXNCJ-LPKSLABBSA-N |
異性体SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/C=C/C=C(C#N)C#N)C)C |
正規SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC=CC=C(C#N)C#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
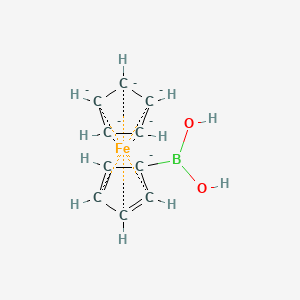
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
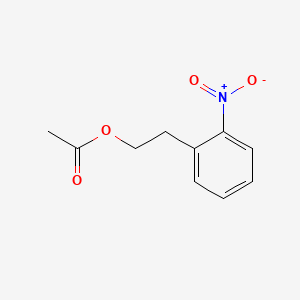
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
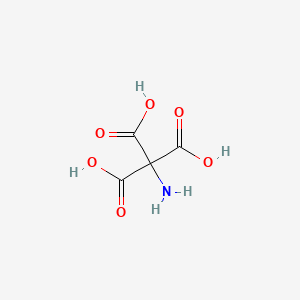
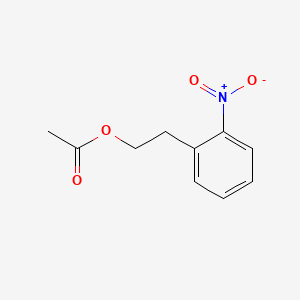
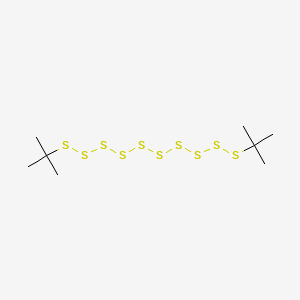
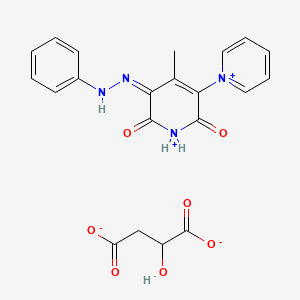
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)

